1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a piperazine ring substituted with an o-tolyl group. This compound is of interest due to its potential biological and pharmacological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketones or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as receptors or enzymes.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. As a non-selective α-adrenoceptor antagonist, it binds to α1B and α2A adrenoceptors, inhibiting their activity . This can lead to various physiological effects, such as the reduction of elevated glucose and triglyceride levels.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol is unique due to its specific substitution pattern and the presence of both hydroxy and methanone groups. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[4-[2-hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c1-21-7-5-6-10-26(21)29-17-15-28(16-18-29)19-24(30)20-32-25-13-11-23(12-14-25)27(31)22-8-3-2-4-9-22/h2-14,24,30H,15-20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWYUZPHVDEHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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